
3-Chloroquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroquinoline-7-carboxylic acid is a type of quinoline carboxylic acid . It is a heterocyclic compound with a benzene ring fused with a pyridine moiety . The molecular formula is C10H6ClNO2 and the molecular weight is 207.61 .
Synthesis Analysis
The synthesis of quinoline carboxylic acids has been reported in the literature with various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating has been described for the synthesis of 2-chloroquinoline-3-carbaldehydes .Molecular Structure Analysis
The molecular structure of 3-Chloroquinoline-7-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The presence of the carboxylic acid group contributes to its reactivity .Chemical Reactions Analysis
Quinoline carboxylic acids are reactive synthons in organic synthesis . They can undergo various reactions to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloroquinoline-7-carboxylic acid include a molecular weight of 207.61 . Carboxylic acids generally have the ability to donate a hydrogen to produce a carboxylate ion .Scientific Research Applications
Repurposing in Disease Management
Chloroquine (CQ) and its derivatives have been historically recognized for their antimalarial effects. Recent research endeavors have explored the repurposing of these compounds for managing various infectious and noninfectious diseases. The exploration of CQ's biochemical properties has inspired studies into novel compounds based on its scaffold, including 3-Chloroquinoline-7-carboxylic acid derivatives. These efforts aim to harness potential therapeutic applications across different diseases, highlighting the intrinsic value of the 4-aminoquinolines class in drug development and repurposing efforts for conditions like cancer therapy and infectious disease management (Njaria et al., 2015).
Antioxidant and Anti-inflammatory Activities
The pharmacological landscape of phenolic acids, including derivatives of 3-Chloroquinoline-7-carboxylic acid, showcases a wide array of biological and pharmacological effects. Among these, Chlorogenic Acid (CGA) stands out for its antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulating properties. Research suggests these compounds could significantly impact lipid and glucose metabolism, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. This broad therapeutic potential emphasizes the importance of further studies to unveil and optimize the biological and pharmacological effects of phenolic acids and their derivatives (Naveed et al., 2018).
Role in Metabolic Syndrome and Nutraceutical Applications
The exploration of Chlorogenic acid, a phenolic compound closely related to 3-Chloroquinoline-7-carboxylic acid derivatives, in the context of metabolic syndrome, reveals significant health-promoting properties. Its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities contribute to the prevention and treatment of metabolic syndrome and associated disorders. Beyond its pharmacological applications, Chlorogenic acid serves as a promising food additive due to its antimicrobial and antioxidant activities, which are beneficial for food preservation. This dual role underscores the compound's potential as a functional ingredient in dietary supplements and functional foods, pointing to a broader applicability in food science and nutrition (Santana-Gálvez et al., 2017).
Environmental and Analytical Applications
3-Chloroquinoline-7-carboxylic acid and its derivatives also find applications in environmental and analytical chemistry. For instance, the enzymatic treatment of organic pollutants in wastewater has been enhanced by redox mediators, including quinoline derivatives. These compounds facilitate the degradation of recalcitrant pollutants, showcasing their potential in environmental remediation technologies. This approach not only offers an efficient way to handle pollutants but also emphasizes the need for sustainable and environmentally friendly solutions in industrial processes (Husain & Husain, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 3-Chloroisoquinoline-7-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on the development of novel synthesis protocols and the exploration of the biological and pharmaceutical activities of quinoline derivatives .
Mechanism of Action
Target of Action
3-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry
Mode of Action
Quinoline derivatives are known to interact with various biological targets, but the specific interactions of 3-Chloroquinoline-7-carboxylic acid with its targets, and the resulting changes, are yet to be elucidated .
Biochemical Pathways
Quinoline and its derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by 3-Chloroquinoline-7-carboxylic acid and their downstream effects require further investigation .
properties
IUPAC Name |
3-chloroquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHXBQGKTNFDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoline-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

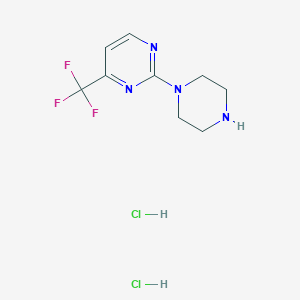
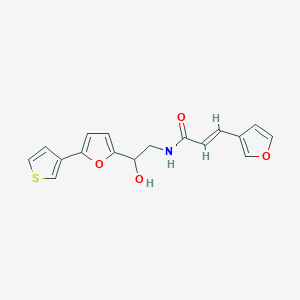
![N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2913063.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)
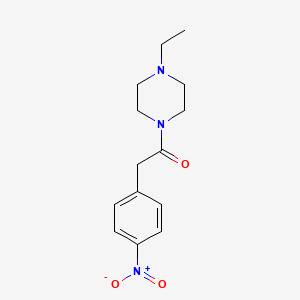
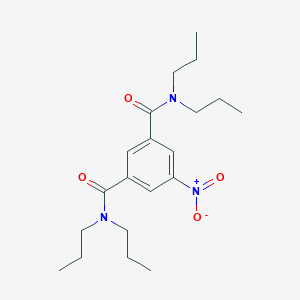
![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)
![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)
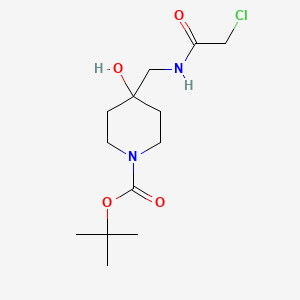
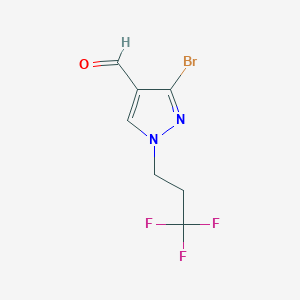
![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)